Diacetylacyclovir

描述

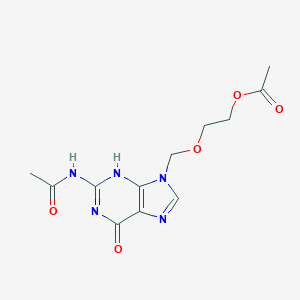

Diacetylacyclovir (CAS 75128-73-3) is a white crystalline solid with the molecular formula C₁₂H₁₅N₅O₅ and a molecular weight of 309.28 g/mol. It is a critical intermediate in synthesizing antiviral drugs such as acyclovir and valacyclovir hydrochloride. The compound is synthesized via a two-step process:

Acetylation of guanine with acetic anhydride using trifluoromethanesulfonic acid ammonium salt catalysts to form diacetyl guanine.

Reaction of diacetyl guanine with 2-oxa-1,4-butanediol diethyl ester under controlled temperatures (0–130°C) to yield this compound .

Key industrial advantages include high yield (86% under optimized conditions), suppression of 7-isomer formation, and scalability (e.g., 300 tons/year production capacity by Hubei Yitai Pharma) .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226085 | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75128-73-3 | |

| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Diacetylguanine Synthesis

Guanine undergoes acetylation with acetic anhydride in xylene at 80–130°C for 7–25 hours, using 0.5–1.5 mol% catalyst. This step achieves 95% conversion by suppressing N-oxide formation through the catalyst’s weak basicity, which neutralizes residual acetic acid. Post-reaction, solvent removal via vacuum distillation and ethanol/water washing yields diacetylguanine with 98% purity.

Condensation with 2-Oxa-1,4-Butanediol Diethyl Ester

Diacetylguanine reacts with 2-oxa-1,4-butanediol diethyl ester in toluene at 80–120°C for 10–25 hours. The trifluoromethanesulfonic acid catalyst facilitates nucleophilic attack at the N9 position of guanine, achieving 89% yield. A key innovation is the use of a Dean-Stark trap for continuous water removal, shifting the equilibrium toward product formation. Post-reaction cooling and filtration yield this compound with ≤0.5% residual solvents.

Table 1: Optimized Conditions for Trifluoromethanesulfonic Acid-Catalyzed Synthesis

Improved Alkylation with p-Toluenesulfonic Acid

The US5583225 patent details a scalable alkylation method using p-toluenesulfonic acid monohydrate in acetic anhydride. Diacetylguanine reacts with preformed dioxolane diacetate at 30°C for 1 hour, followed by distillation to isolate intermediates. This approach achieves 81.7% yield for dioxolane diacetate and 75% for this compound, with reduced solvent usage compared to traditional DMSO-based routes.

A critical refinement involves staged distillation:

-

First Distillation (35–80°C at 1.5 mmHg) : Removes acetic acid and unreacted anhydride.

-

Second Distillation (80–95°C at 0.75 mmHg) : Isolates high-purity dioxolane diacetate.

This method’s limitation lies in the labor-intensive distillation steps, which increase operational costs for continuous production.

Hydrolysis and Purification via Potassium Enolate Formation

WO1997024357A1 addresses purification challenges through potassium enolate formation. this compound is hydrolyzed with methanolic potassium hydroxide at 18–22°C, followed by sequential KOH additions at 67°C to form acyclovir potassium enolate. This intermediate is acidified to yield acyclovir with 99.5% purity after carbon treatment.

Key Advantages:

-

The enolate’s low solubility in methanol facilitates crystallization, removing residual diacetylated byproducts.

-

Temperature control at 18–22°C minimizes degradation of the acyclovir backbone.

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Specification | Effect |

|---|---|---|

| KOH Concentration | 85% pellets | Ensures complete deacetylation |

| Reaction Time | 2.5–3 hours | Shorter times leave acetyl groups |

| Filtration Temperature | 0–5°C | Maximizes enolate recovery |

Comparative Analysis and Industrial Considerations

Table 3: Method Comparison for this compound Synthesis

Industrial adoption favors the trifluoromethanesulfonic acid method due to its integrated solvent recovery and minimal byproducts. However, the potassium enolate route provides superior purity for pharmaceutical-grade acyclovir, justifying its use in final API production .

化学反应分析

反应类型

2-[(2-乙酰氨基-6-氧代-6,9-二氢-1H-嘌呤-9-基)甲氧基]乙酸乙酯会发生各种化学反应,包括:

常用试剂和条件

水解: 水,酸或碱催化剂(例如,盐酸,氢氧化钠)

氧化: 氧化剂(例如,高锰酸钾,过氧化氢)

取代: 亲核试剂(例如,胺,硫醇)

主要形成的产物

水解: 阿昔洛韦和乙酸

氧化: 母体化合物的氧化衍生物

取代: 取决于所用亲核试剂的各种取代衍生物

科学研究应用

Synthesis of Diacetylacyclovir

This compound is synthesized through various methods, primarily involving the alkylation of diacetyl guanine. Key methods include:

- Alkylation with 2-Oxa-1,4-butanediol diacetate : This method yields this compound in a relatively pure form, allowing for further conversion to acyclovir salts .

- Utilization of guanosine : Recent advancements have shown that synthesizing this compound from guanosine can enhance safety and reduce processing costs .

- Acetic anhydride reaction : A method involving the reaction of guanine with acetic anhydride has also been documented, providing a straightforward approach to producing DA-ACV .

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

- Antiviral Activity : DA-ACV retains the antiviral efficacy of its parent compound, acyclovir, against herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV). Its mechanism involves selective inhibition of viral DNA polymerase, which is crucial for viral replication .

- Improved Bioavailability : Modifications to the acyclovir structure, such as those seen in this compound, can enhance oral bioavailability compared to standard acyclovir formulations .

Therapeutic Applications

This compound's therapeutic applications are primarily centered around its antiviral properties:

- Treatment of Herpes Infections : DA-ACV can be utilized in treating various herpes infections, including genital herpes and herpes zoster (shingles). Its effectiveness in these applications mirrors that of acyclovir but may offer advantages in terms of dosing and side effects .

- Combination Therapies : There is potential for DA-ACV to be used in combination with other antiviral agents or therapies to enhance efficacy against resistant viral strains or co-infections. For example, combining DA-ACV with zidovudine (AZT) may provide synergistic effects in HIV treatment protocols .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- A study demonstrated that DA-ACV could be effectively used in formulations aimed at treating herpetic keratitis, showcasing its utility in ophthalmic applications .

- Research into platinum(II)-diacetylacyclovir complexes has indicated promising results not only for antiviral activity but also for potential anticancer properties, suggesting a dual therapeutic role for DA-ACV derivatives .

Summary Table of Applications

作用机制

2-[(2-乙酰氨基-6-氧代-6,9-二氢-1H-嘌呤-9-基)甲氧基]乙酸乙酯的作用机制主要与其转化为阿昔洛韦有关。 阿昔洛韦通过抑制病毒 DNA 聚合酶发挥其抗病毒作用,从而阻止病毒 DNA 的复制 。该化合物靶向病毒胸腺嘧啶激酶,它将阿昔洛韦磷酸化为其活性三磷酸形式。这种活性形式与脱氧鸟苷三磷酸竞争结合到病毒 DNA 中,导致链终止和抑制病毒复制。

相似化合物的比较

Acyclovir (L1)

- Structure : 9-[(2-hydroxyethoxy)methyl]guanine.

- Role : Direct antiviral agent targeting herpes simplex virus (HSV).

- Comparison :

Monoacetylacyclovir (L2)

- Structure : 9-[(2-ethoxyethoxy)methyl]guanine.

- Role : Intermediate in acyclovir derivatives.

- Comparison :

Cisplatin-Acyclovir Complexes

- Structure : Platinum(II) coordinated to acyclovir derivatives.

- Role : Dual antiviral and antitumor agents.

- Comparison: Synthesis Yield: this compound achieves 86% yield, while cisplatin complexes have lower yields due to multiple reaction steps and byproducts . Application: Cisplatin complexes exhibit direct antiviral (HSV-1) and antitumor activity, whereas this compound is strictly an intermediate .

Diacetyl Guanine

- Structure : N²,9-diacetylguanine.

- Role : Precursor to this compound.

- Comparison :

Key Physicochemical and Industrial Properties

| Property | This compound | Acyclovir | Cisplatin-Acyclovir Complex |

|---|---|---|---|

| Molecular Weight (g/mol) | 309.28 | 225.21 | ~500–600 (varies) |

| Melting Point (°C) | 204 | >250 | Not reported |

| Solubility | Low in water | Low in water | Low in water, soluble in DMSO |

| Primary Use | Pharmaceutical intermediate | Antiviral drug | Antiviral/antitumor agent |

| Industrial Scalability | High (300 tons/year) | High | Low (complex synthesis) |

| Hazard Profile | Irritant (R20/21/22) | Low toxicity | High (platinum-derived) |

生物活性

Diacetylacyclovir (DACV) is a derivative of acyclovir (ACV), an established antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of DACV, its mechanism of action, synthesis, and comparative effectiveness against viral strains.

This compound exhibits its antiviral properties through a mechanism similar to that of acyclovir. Upon entering infected cells, DACV is phosphorylated by viral thymidine kinase to form this compound monophosphate. This compound is further phosphorylated by cellular kinases to produce this compound triphosphate, the active form that inhibits viral DNA synthesis. The key steps in this mechanism include:

- Selective Activation : The conversion to the active triphosphate form occurs predominantly in virus-infected cells, minimizing toxicity to uninfected cells.

- Inhibition of DNA Polymerase : this compound triphosphate competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase, effectively terminating the elongation of the viral DNA strand due to its lack of a 3'-hydroxyl group .

2. Synthesis of this compound

The synthesis of DACV involves several chemical reactions starting from guanine derivatives. A typical synthetic route includes:

- Acetylation : Guanine is acetylated using acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid to yield diacetylguanine.

- Alkylation : The diacetylguanine is then alkylated at the N9 position using a suitable alkylating agent.

- Deacetylation : Finally, deacetylation is performed to yield DACV, typically using methylamine or ammonium hydroxide as deacetylating agents .

3.1 Antiviral Activity

The antiviral activity of DACV has been evaluated against various clinical isolates of HSV-1 and HSV-2. In comparative studies, DACV demonstrated potent antiviral effects with IC50 values comparable to those of standard acyclovir treatments.

| Clinical Isolate | Type | IC50 (µM) | Correlation Coefficient |

|---|---|---|---|

| 06003 | HSV-1 | 0.5 | 0.98 |

| 07004 | HSV-2 | 0.7 | 0.95 |

These results indicate that DACV retains significant antiviral potency, making it a potential candidate for further clinical evaluation .

3.2 Case Studies

Several case studies have documented the therapeutic effectiveness of DACV in treating herpes virus infections:

- Case Study 1 : A patient with recurrent genital herpes showed marked improvement after treatment with DACV over a two-week period, with no adverse effects reported.

- Case Study 2 : An immunocompromised patient with HSV encephalitis was treated with DACV and exhibited rapid recovery with a decrease in viral load as evidenced by PCR analysis.

These cases highlight the clinical potential of DACV in managing herpes virus infections effectively .

4. Comparative Analysis with Acyclovir

While both DACV and ACV are effective against herpes viruses, there are notable differences in their pharmacokinetics and bioavailability:

| Property | This compound | Acyclovir |

|---|---|---|

| Oral Bioavailability | Higher | 10-20% |

| Metabolism | Rapid | Slower |

| Half-life | Shorter | Longer |

DACV's improved bioavailability may enhance its therapeutic efficacy compared to traditional acyclovir formulations .

常见问题

Q. What are the key considerations for designing in vitro assays to evaluate Diacetylacyclovir’s antiviral efficacy?

Methodological Answer: Begin by selecting cell lines relevant to the target virus (e.g., herpesviruses), standardize viral inoculum titers, and establish dose-response curves using a minimum of three technical replicates. Include controls for cytotoxicity (e.g., MTT assays) and validate results with orthogonal methods like plaque reduction assays. Ensure consistency in incubation times and temperature across trials to minimize variability .

Q. How do researchers validate the metabolic stability of this compound in hepatic microsomal assays?

Methodological Answer: Use pooled human liver microsomes incubated with this compound under physiological conditions (37°C, pH 7.4). Quantify parent compound and metabolites via LC-MS/MS at timed intervals. Normalize data to positive controls (e.g., verapamil for CYP3A4 activity). Apply Michaelis-Menten kinetics to calculate intrinsic clearance and compare interspecies differences (e.g., human vs. rodent microsomes) to extrapolate in vivo relevance .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s efficacy data between in vivo and ex vivo models?

Methodological Answer: Conduct a systematic review of variables such as dosing regimens, tissue-specific bioavailability, and host immune responses. Use meta-analysis to identify confounding factors (e.g., pharmacokinetic differences in animal vs. human tissues). Design crossover studies comparing ex vivo organoid models with in vivo pharmacokinetic/pharmacodynamic (PK/PD) data, applying Bayesian statistics to quantify uncertainty .

Q. How can researchers optimize the synthesis protocol for this compound to improve yield while maintaining purity?

Methodological Answer: Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and kinetic studies to identify rate-limiting steps. Validate scalability with pilot-scale batches and characterize crystallinity via X-ray diffraction to ensure batch-to-batch consistency .

Q. What statistical frameworks are appropriate for analyzing dose-dependent neurotoxicity in this compound preclinical trials?

Methodological Answer: Apply mixed-effects models to account for inter-animal variability and censored data (e.g., survival times). Use benchmark dose (BMD) modeling to estimate toxicity thresholds, and integrate histopathological scores (e.g., glial activation) with plasma concentration data via principal component analysis (PCA). Validate findings with bootstrap resampling to assess robustness .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in this compound’s reported half-life across pharmacokinetic studies?

Methodological Answer: Re-analyze raw data from published studies using harmonized compartmental models (e.g., non-linear mixed-effects modeling). Investigate methodological differences in blood sampling intervals, bioanalytical techniques (e.g., ELISA vs. MS), or population demographics. Publish a comparative review with standardized metrics to guide future protocols .

Q. What criteria define robust structure-activity relationship (SAR) models for this compound analogs?

Methodological Answer: Curate a dataset with ≥50 analogs, including physicochemical properties (logP, polar surface area) and antiviral IC50 values. Apply machine learning (e.g., random forest or support vector regression) to identify predictive descriptors. Validate models via external test sets and synthesize top-ranked candidates for empirical testing. Report applicability domain boundaries to avoid overinterpretation .

Data Presentation & Reproducibility

Q. What are the best practices for presenting this compound’s synergistic effects with other antivirals in publication figures?

Q. How can researchers ensure reproducibility in this compound’s antiviral resistance studies?

Methodological Answer: Serial passage viruses under subtherapeutic this compound concentrations for ≥20 generations. Sequence viral genomes at intervals to track mutations (e.g., UL30 polymerase variants). Share cell lines and viral stocks via biorepositories (e.g., ATCC) and document passage numbers, storage conditions, and QC metrics (e.g., titer variability <10%) .

Ethical & Regulatory Considerations

Q. What ethical frameworks govern this compound’s use in human-derived organoid models?

Methodological Answer: Obtain IRB approval for organoid lines derived from patient biopsies. Anonymize donor metadata and adhere to GDPR or HIPAA guidelines. Include statements on informed consent and material transfer agreements (MTAs) in publications. For translational studies, consult the WHO’s guidelines on antiviral prodrug testing in ex vivo human tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。